4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione
Description
Properties
IUPAC Name |
4-[2-(diethylamino)ethylamino]-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4S/c1-3-18(4-2)10-9-15-13-11-7-5-6-8-12(11)16-14(19)17-13/h5-8H,3-4,9-10H2,1-2H3,(H2,15,16,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRGVHSQOIGXJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1=NC(=S)NC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione typically involves the reaction of anthranilic acid derivatives with appropriate amines under specific conditions. One common method involves the amidation of 2-aminobenzoic acid derivatives followed by cyclization to form the quinazoline ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into different quinazoline derivatives with altered biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione has been explored for its applications in various fields:
Chemistry: It serves as a building block for synthesizing more complex quinazoline derivatives.
Biology: Its derivatives have shown significant antibacterial and antifungal activities.
Mechanism of Action
The mechanism of action of 4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione involves its interaction with specific molecular targets in cells. For instance, some quinazoline derivatives inhibit tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Quinazoline Family
(a) 4-Aminoquinazoline-2(1H)-thione Derivatives
- 4-Hydrazino-8-methylquinoline-2(1H)-thione (Compound 17): Synthesized via hydrazination of 4-chloroquinolinethione, this compound shares the quinazoline-thione core but lacks the diethylaminoethyl group. It exhibits a methyl substituent at position 8 and a hydrazino group at position 4, which may reduce lipophilicity compared to the target compound .
- 4-Anilinoquinazoline-2(1H)-thione: Features an aniline group at position 4 instead of the diethylaminoethylamino moiety. Its molecular formula (C₁₄H₁₁N₃S) and lower molecular weight (253.32 g/mol) contrast with the target compound’s bulkier substituent, suggesting differences in receptor binding .
(b) Functionalized Quinazolinones
- Compound 12 (N′-(2-amino-thiazol-4-yl)-hydrazide): A quinazolin-1-yl-acetic acid derivative with a thiazole-hydrazide side chain. Its melting point (190–192°C) and spectral data (IR: 3,378 cm⁻¹ for NH; ¹H-NMR: δ 11.5 ppm for NH) highlight hydrogen-bonding interactions absent in the target compound due to its aliphatic diethylamino group .
- Compound 15 (Oxadiazol-2-ylmethyl derivative): Incorporates an oxadiazole ring, enhancing aromaticity.
Thiazole-Thione Derivatives
- Its benzimidazole and methoxyphenyl substituents confer distinct electronic properties (e.g., SMILES: COC1=CC=C(C=C1)N2C(=C(SC2=S)C3=NC4=CC=CC=C4N3)N), differing in solubility and bioactivity compared to the target compound .
Physicochemical Properties
Challenges and Limitations
- Synthetic Complexity: The diethylaminoethylamino substituent in the target compound may require multi-step synthesis compared to simpler derivatives like 4-anilinoquinazoline-2(1H)-thione .
- Stability : Thione-containing compounds (e.g., Compound 13 in , mp 290–291°C) often exhibit high thermal stability, but the target compound’s aliphatic side chain could reduce crystallinity .
Biological Activity
4-((2-(diethylamino)ethyl)amino)quinazoline-2(1H)-thione is a member of the quinazoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structure that may enhance its potential as a therapeutic agent. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a quinazoline core and a thione group, which are known to contribute to its biological properties. The diethylamino group enhances solubility and may influence receptor interactions.
Molecular Formula: C14H20N4S
Molecular Weight: 284.40 g/mol
The mechanism of action of this compound involves interactions with various molecular targets, including enzymes and receptors. The quinazoline scaffold can mimic natural substrates, allowing it to inhibit enzyme activity or modulate receptor function. The thione group is believed to enhance binding affinity through sulfur interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity: Studies have shown that quinazoline derivatives can possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound have been evaluated for their effectiveness against various bacterial strains using methods such as the Agar well diffusion method .
- Anticancer Properties: Quinazoline derivatives are explored for their anticancer potential due to their ability to inhibit specific kinases involved in cancer cell proliferation. The unique structural features of this compound may enhance its efficacy in targeting cancer cells .
- Anti-inflammatory Effects: Some studies suggest that quinazoline derivatives exhibit anti-inflammatory properties, potentially through the inhibition of inflammatory mediators and pathways .
Table 1: Summary of Biological Activities
Case Studies
- Antimicrobial Evaluation: A study investigated various quinazoline derivatives, including those structurally similar to this compound. Compounds demonstrated varying degrees of antimicrobial activity against Staphylococcus aureus and Escherichia coli, with some exhibiting inhibition zones comparable to standard antibiotics like ampicillin .
- Anticancer Activity: Another research focused on the synthesis and evaluation of quinazoline derivatives for anticancer properties. The study highlighted that modifications at specific positions on the quinazoline core could significantly enhance anticancer activity, suggesting that this compound might also benefit from similar structural optimizations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
